molecular formula C19H16O6 B5578384 7,7'-DIMETHOXY-2,2',3,3'-TETRAHYDRO-4,4'-SPIROBI[[1]BENZOPYRAN]-2,2'-DIONE

7,7'-DIMETHOXY-2,2',3,3'-TETRAHYDRO-4,4'-SPIROBI[[1]BENZOPYRAN]-2,2'-DIONE

Cat. No.: B5578384
M. Wt: 340.3 g/mol
InChI Key: RXHSDADWLZWBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione is a complex organic compound known for its unique structural properties It is characterized by the presence of two methoxy groups and a spiro linkage between two benzopyran units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of appropriate precursors under controlled conditions to form the spiro linkage. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione include:

Uniqueness

What sets 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-4,4’-spirobi[1benzopyran]-2,2’-dione apart is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

7,7'-dimethoxy-4,4'-spirobi[3H-chromene]-2,2'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-11-3-5-13-15(7-11)24-17(20)9-19(13)10-18(21)25-16-8-12(23-2)4-6-14(16)19/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHSDADWLZWBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CC(=O)O2)CC(=O)OC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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